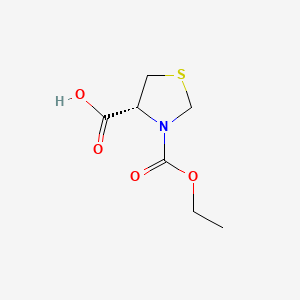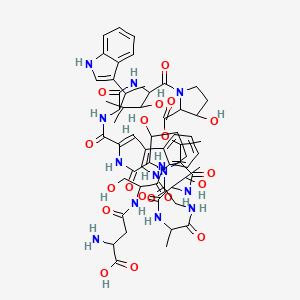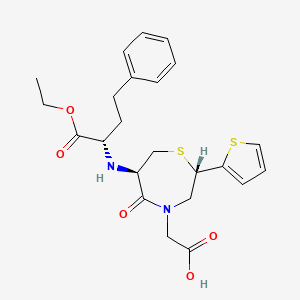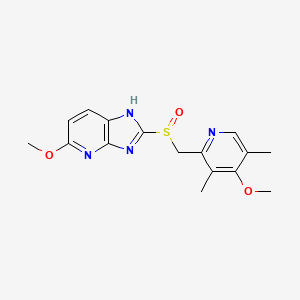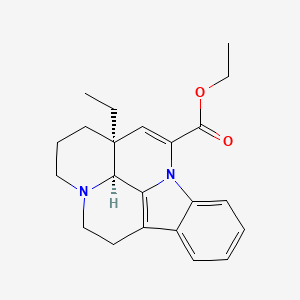
Vinpocetine
Vue d'ensemble
Description
La vinpocetine est un dérivé synthétique de l'alcaloïde de la pervenche, la vincamine, qui est extraite des graines de Voacanga africana ou des feuilles de Vinca minor (petite pervenche) . Elle est connue pour ses utilisations thérapeutiques potentielles dans le traitement des troubles cérébrovasculaires tels que les accidents vasculaires cérébraux et la démence . La this compound est commercialisée sous divers noms commerciaux, notamment Cavinton en Europe et Calan au Japon .
Applications De Recherche Scientifique
Vinpocetine has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine , primarily targets the phosphodiesterase enzyme 1 (PDE-1) . It also interacts with sodium channels and calcium influx . Furthermore, it has been found to have an effect on mitochondrial mechanisms , including mitochondrial calcium efflux .
Mode of Action
This compound’s mode of action involves several potential effects: blockage of sodium channels , reduction of cellular calcium influx , and antioxidant activity . It inhibits PDE-1, leading to an increase in cAMP and cGMP levels . This inhibition of PDE-1 and the subsequent increase in cyclic nucleotides can activate a series of kinases that phosphorylate transcription factors, leading to the expression of plasticity-related genes .
Biochemical Pathways
This compound affects various biochemical pathways. It inhibits the expression of nuclear factor kappa B (NF-κB) through stabilization of IκB, an inhibitor of NF-κB . This leads to a reduction in the release of pro-inflammatory cytokines from macrophages . Additionally, it has been suggested that this compound can inhibit PDE-1 in isolated rabbit aorta , and prevent IκB degradation and the subsequent translocation of NF-κB to the cell nucleus .
Pharmacokinetics
This compound is quickly absorbed after oral ingestion and rapidly crosses the blood-brain barrier, allowing it to directly affect brain function . It has a short half-life of around 2 to 4 hours, which means it is quickly metabolized and eliminated from the body . The main and active metabolite of this compound is apovincaminic acid (AVA) . A population pharmacokinetic model for AVA has been proposed based on a study in healthy volunteers with three different formulations of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to have neuroprotective effects , reducing neuroinflammation and improving synaptic plasticity and cerebral blood flow . It protects dopaminergic neurons by reducing oxidative stress, lipid peroxidation, glutamate neurotoxicity, and regulation of Ca +\u20092 overloads . Furthermore, it has been found to have anti-inflammatory properties , blocking monocyte adhesion and migration by inhibiting the expression of pro-inflammatory cytokines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Inflammation is a key factor at all stages of atherosclerosis progression, a condition that this compound has been shown to be effective against . Cells involved in the pathogenesis of atherosclerosis are activated by soluble factors and cytokines that influence the development of the disease . Therefore, the anti-inflammatory properties of this compound can play a significant role in its efficacy in such environments.
Analyse Biochimique
Biochemical Properties
Vinpocetine is known to interact with several enzymes, proteins, and other biomolecules. One of its main mechanisms is by inhibiting the enzyme phosphodiesterase type 1 (PDE1), which results in increased levels of cyclic adenosine monophosphate (cAMP) in the brain . It also has anti-inflammatory and antioxidant effects by inhibiting the expression of nuclear factor kappa B (NF-κB) .
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. It increases blood flow and oxygen levels in the brain . It also increases microcirculation, feeding individual brain cells more oxygen and nutrients . In addition, it has been shown to have neuroprotective effects in various disease models, including Alzheimer’s disease and Parkinson’s disease .
Molecular Mechanism
This compound’s mechanism of action involves multiple pathways. It blocks sodium channels, reduces cellular calcium influx, and exhibits antioxidant activity . It also inhibits PDE1, preventing IκB degradation and the subsequent translocation of NF-κB to the cell nucleus .
Temporal Effects in Laboratory Settings
This compound has been shown to reduce the metabolic demand of the retina following ex vivo hypoxia and ischemia to normal levels based on lactate dehydrogenase activity . It also significantly prevented the Aβ effects on long-term potentiation (LTP), indicating that it can be neuroprotective against harmful consequences of Aβ on hippocampal synaptic plasticity .
Dosage Effects in Animal Models
In animal models, this compound has shown protective and restorative effects against neuronal injury by reducing neuroinflammation, improving synaptic plasticity, and cerebral blood flow . It protects dopaminergic neurons by reducing oxidative stress, lipid peroxidation, glutamate neurotoxicity, and regulation of Ca +2 overloads .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits PDE1, which improves cyclic adenosine monophosphate (cAMP)/cyclic guanosine monophosphate (cGMP) signaling in the dopaminergic neurons of the substantia nigra (SN) .
Transport and Distribution
This compound is readily absorbed from the gastrointestinal tract and has good blood-brain barrier penetration profile . The peak plasma levels are reached at about one hour after oral administration .
Méthodes De Préparation
La vinpocetine est synthétisée en plusieurs étapes. Une méthode courante implique les étapes suivantes :
Matière de départ : La vincamine est utilisée comme matière de départ.
Réaction avec le chlorure de méthylsulfonyle : La vincamine est mise à réagir avec le chlorure de méthylsulfonyle en présence de triéthylamine dans un bain de glace et d'eau.
Formation d'un intermédiaire : Le mélange réactionnel est agité, puis chauffé à température ambiante, suivi d'une agitation supplémentaire pour former un intermédiaire.
Addition d'éthanol : L'intermédiaire est ensuite mis à réagir avec de l'éthanol absolu en présence d'éthylate de sodium.
Produit final : Le mélange réactionnel est chauffé dans un bain d'huile, et le produit final, la this compound, est obtenu après plusieurs étapes de purification.
Les méthodes de production industrielle impliquent des processus de synthèse et de purification à grande échelle pour garantir la stabilité et la qualité de la this compound .
Analyse Des Réactions Chimiques
La vinpocetine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la this compound en formes réduites présentant des propriétés pharmacologiques différentes.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants, des réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions sont des dérivés de la this compound présentant des applications thérapeutiques potentielles .
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique, notamment :
Médecine : La this compound est largement utilisée dans le traitement des troubles cérébrovasculaires, la neuroprotection, les fins anti-inflammatoires, les interventions anti-âge, le traitement de l'insomnie et les effets antidépresseurs
Mécanisme d'action
Le mécanisme d'action de la this compound implique plusieurs voies :
Blocage des canaux sodiques : La this compound bloque les canaux sodiques, réduisant l'excitabilité neuronale.
Réduction de l'afflux cellulaire de calcium : La this compound réduit l'afflux d'ions calcium dans les cellules, protégeant les neurones des dommages induits par le calcium.
Activité antioxydante : La this compound présente des propriétés antioxydantes, réduisant le stress oxydatif et protégeant les cellules des dommages.
Inhibition de la phosphodiestérase 1 (PDE-1) : La this compound inhibe la PDE-1, ce qui entraîne une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc) dans le cerveau.
Comparaison Avec Des Composés Similaires
La vinpocetine est comparée à d'autres composés similaires, tels que la vincamine et d'autres alcaloïdes de la pervenche . Alors que la vincamine est le précurseur naturel de la this compound, la this compound possède des propriétés pharmacologiques améliorées en raison de ses modifications synthétiques . D'autres composés similaires incluent :
Vincamine : L'alcaloïde naturel à partir duquel la this compound est dérivée.
Vincristie : Un autre alcaloïde de la pervenche aux propriétés antinéoplasiques.
Vinblastine : Un alcaloïde de la pervenche utilisé dans le traitement du cancer.
La particularité de la this compound réside dans sa capacité à traverser la barrière hémato-encéphalique et ses diverses applications thérapeutiques .
Propriétés
IUPAC Name |
ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNCQMVWWZOMLN-IRLDBZIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023740 | |
| Record name | Vinpocetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56424092 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42971-09-5 | |
| Record name | Vinpocetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42971-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinpocetine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinpocetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12131 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | vinpocetine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinpocetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinpocetine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINPOCETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543512OBTC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



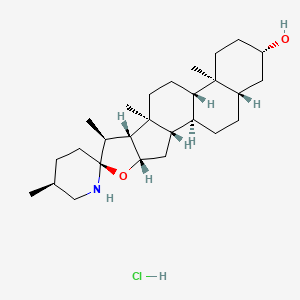
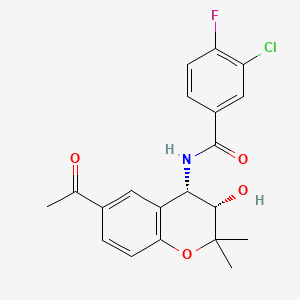
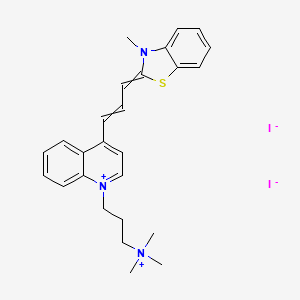

![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)

